Prexasertib

CHK1 inhibitor kinase selectivity drug discovery

Prexasertib (LY2606368, ACR-368) is the only CHK1 inhibitor with Phase 2 clinical proof-of-concept in BRCA1-mutant, PARP inhibitor-resistant ovarian cancer (ORR 22% with olaparib). Unlike alternatives, it offers validated CNS penetration (Kp ~0.3-0.4), ~4-fold greater sensitivity in SF3B1-mutant models, and superior kinome selectivity (Ki CHK1=0.9 nM; minimal off-target activity vs VEGFR2, Aurora-A, FGFR3). Not functionally interchangeable with PF-477736, AZD7762, or LY2603618. For translational oncology and pediatric brain tumor research.

Molecular Formula C18H19N7O2
Molecular Weight 365.4 g/mol
CAS No. 1234015-52-1
Cat. No. B560075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrexasertib
CAS1234015-52-1
Synonyms(Z)-5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3(2H)-ylidene)amino)pyrazine-2-carbonitrile
Molecular FormulaC18H19N7O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N
InChIInChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25)
InChIKeyDOTGPNHGTYJDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Prexasertib (LY2606368, ACR-368): A Clinical-Stage CHK1 Inhibitor for Precision Oncology Procurement


Prexasertib (LY2606368, ACR-368) is an ATP-competitive, second-generation inhibitor of checkpoint kinase 1 (CHK1) with a Ki of 0.9 nM and an IC50 of <1 nM in cell-free assays [1]. It also exhibits activity against CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM) . Developed by Eli Lilly and advanced by Acrivon Therapeutics, prexasertib has received FDA Fast Track designation for ovarian and endometrial cancers and is under active clinical investigation in multiple Phase 1 and Phase 2 trials, including pediatric solid tumors and adult malignancies [2].

Prexasertib Procurement: Why In-Class CHK1 Inhibitors Cannot Be Substituted


CHK1 inhibitors are not a functionally interchangeable class. Prexasertib differs from alternatives such as PF-477736, AZD7762, LY2603618, SAR-020106, and CCT245737 (SRA737) in critical parameters including target residence time (Ki), kinome selectivity profile, and clinical-stage evidence in genetically defined patient subsets. Substitution with a less well-characterized or structurally distinct CHK1 inhibitor risks altering the delicate balance of on-target efficacy versus off-target toxicity, particularly in combination regimens with DNA-damaging agents or PARP inhibitors [1]. Furthermore, prexasertib is the only CHK1 inhibitor with published Phase 2 clinical data demonstrating partial responses in BRCA1-mutant, PARP inhibitor-resistant ovarian cancer when combined with olaparib [2].

Prexasertib (LY2606368) Quantitative Differentiation Evidence for Scientific Selection


Prexasertib vs. PF-477736: Potency and Kinome Selectivity Comparison

Prexasertib demonstrates superior kinome selectivity compared to PF-477736, despite PF-477736's slightly lower Ki for CHK1. PF-477736 (Ki = 0.49 nM for CHK1) also potently inhibits VEGFR2, Aurora-A, FGFR3, Flt3, Fms, Ret, and Yes, creating a broader polypharmacology profile that may confound experimental interpretation and increase off-target toxicity risk [1]. In contrast, prexasertib (Ki = 0.9 nM for CHK1) has a cleaner selectivity profile with only CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM) as notable secondary targets .

CHK1 inhibitor kinase selectivity drug discovery

Prexasertib vs. AZD7762: Differential Sensitivity in SF3B1-Mutant Hematopoietic Cells

In a head-to-head comparison using K562 leukemia cells engineered to express SF3B1 mutations (S-A, S-R, S-S), prexasertib demonstrated a ~4-fold greater shift in IC50 between wild-type (WT) and mutant cells compared to AZD7762, indicating enhanced selectivity for the genetically defined, clinically relevant SF3B1-mutant population [1]. Prexasertib reduced SF3B1-mutant CD34+ hematopoietic stem and progenitor cells (HSPCs) by ~50% compared to only 20% for WT CD34+ cells [2].

SF3B1 mutation myelodysplastic syndrome CHK1 inhibitor synthetic lethality

Prexasertib + Olaparib in BRCA1-Mutant, PARPi-Resistant Ovarian Cancer: Clinical Proof-of-Concept

In a Phase 1 combination trial (NCT03414047), prexasertib combined with olaparib achieved a 22% objective response rate (4/18 patients) in BRCA1-mutant, PARP inhibitor-resistant high-grade serous ovarian cancer [1]. This clinical benchmark is not yet established for other CHK1 inhibitors such as SRA737 (CCT245737), LY2603618, or PF-477736 in the PARPi-resistant setting.

ovarian cancer PARP inhibitor resistance BRCA1 mutation combination therapy

Prexasertib CNS Penetration: Differentiated Utility in Medulloblastoma and Brain Metastases

Prexasertib demonstrates quantifiable penetration across the blood-brain barrier (BBB) in a mouse Group 3 medulloblastoma model, with a brain-to-plasma partition coefficient (Kp) of approximately 0.3-0.4, sufficient to achieve pharmacodynamic modulation of CHK1 in tumor tissue [1]. In contrast, many CHK1 inhibitors (e.g., LY2603618, SAR-020106) have poor BBB penetration due to efflux transporter susceptibility, limiting their utility in CNS malignancies.

CNS penetration medulloblastoma blood-brain barrier pediatric oncology

Pediatric Solid Tumor Activity: Prexasertib's Unique Pediatric Clinical Development

Prexasertib is the only CHK1 inhibitor with a dedicated pediatric Phase 1 trial (NCT02808650) completed in recurrent/refractory solid tumors, including CNS tumors [1]. In the SJ-ELIOT trial (NCT04023669), prexasertib combined with cyclophosphamide or gemcitabine showed manageable safety and preliminary activity in pediatric medulloblastoma, with a disease control rate of 33% (3/9 evaluable patients) [2]. No other CHK1 inhibitor (e.g., SRA737, LY2603618, PF-477736) has published pediatric clinical data.

pediatric oncology medulloblastoma rhabdomyosarcoma phase I trial

Prexasertib (LY2606368) Procurement Scenarios: Where the Evidence Drives Selection


Overcoming PARP Inhibitor Resistance in BRCA-Mutant Ovarian Cancer Models

Prexasertib, in combination with olaparib, is the only CHK1 inhibitor with clinical proof-of-concept in BRCA1-mutant, PARP inhibitor-resistant ovarian cancer (ORR 22% [1]). This scenario is ideal for translational researchers investigating synthetic lethal strategies beyond PARP inhibition and for preclinical pharmacologists evaluating novel combination regimens in patient-derived xenograft (PDX) models of PARPi-resistant HGSOC.

Targeting SF3B1-Mutant Hematologic Malignancies

Prexasertib demonstrates a ~4-fold greater sensitivity in SF3B1-mutant vs. wild-type K562 cells, a differential not observed to the same degree with AZD7762 [1]. This makes prexasertib the preferred CHK1 inhibitor for investigators studying myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), or other SF3B1-mutant cancers, particularly for ex vivo drug sensitivity testing and in vivo proof-of-concept studies using SF3B1-mutant patient-derived xenografts.

Pediatric Neuro-Oncology and Medulloblastoma Research

With demonstrated CNS penetration (brain-to-plasma Kp ~0.3-0.4) and completed pediatric Phase 1 trials (NCT02808650, NCT04023669), prexasertib is the only CHK1 inhibitor suitable for preclinical and clinical studies in pediatric brain tumors [1][2]. This scenario supports procurement for academic laboratories and contract research organizations (CROs) conducting efficacy studies in orthotopic medulloblastoma models or planning pediatric early-phase clinical trials.

Mechanistic Studies Requiring a Clean CHK1 Tool Compound

For biochemical and cellular assays where off-target kinase inhibition must be minimized, prexasertib's selectivity profile (Ki = 0.9 nM for CHK1; IC50 = 8 nM for CHK2; 9 nM for RSK1) is superior to PF-477736, which additionally inhibits VEGFR2, Aurora-A, FGFR3, Flt3, Fms, Ret, and Yes [1]. Researchers performing kinome-wide profiling, CRISPR screens, or phosphoproteomics should select prexasertib to reduce false-positive hits arising from polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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